

(R)-3-Methoxypyrrolidine molecular formula and molecular weight

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Compound of Interest

Compound Name: (R)-3-Methoxypyrrolidine

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An In-depth Technical Guide to (R)-3-Methoxypyrrolidine

This technical guide provides a comprehensive overview of **(R)-3-Methoxypyrrolidine**, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role in the development of therapeutic agents.

Core Molecular Data

(R)-3-Methoxypyrrolidine is a substituted pyrrolidine derivative with the stereochemistry fixed in the (R) configuration at the 3-position. Its fundamental molecular properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ NO	[1]
Molecular Weight	101.15 g/mol	[1]
CAS Number	120099-60-7	[1]

Role in Drug Discovery and Development

(R)-3-Methoxypyrrolidine serves as a crucial building block in the synthesis of complex pharmaceutical compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules due to its ability to introduce three-dimensional structure, which is often critical for target binding and selectivity. The methoxy group and the defined stereochemistry at the 3-position provide specific structural features that can be exploited in the design of novel therapeutics.

One of the most significant applications of **(R)-3-Methoxypyrrolidine** is in the synthesis of selective agonists for the Melanocortin-4 Receptor (MC4R).^[1] MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight.

The Melanocortin-4 Receptor (MC4R) Signaling Pathway

The activation of MC4R by an agonist initiates a downstream signaling cascade that ultimately leads to a decrease in food intake and an increase in energy expenditure. This makes MC4R an attractive target for the development of anti-obesity drugs. The signaling pathway is initiated by the binding of an agonist, which can be an endogenous ligand like α -melanocyte-stimulating hormone (α -MSH) or a synthetic compound, to the receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the physiological effects of appetite suppression and increased energy metabolism.



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MC4R Signaling Pathway

Experimental Protocols

The following sections provide an overview of the synthetic and analytical methodologies relevant to **(R)-3-Methoxypyrrolidine**.

Synthesis of (R)-3-Methoxypyrrolidine

A common synthetic route to **(R)-3-Methoxypyrrolidine** involves the O-methylation of the corresponding chiral alcohol, (R)-3-hydroxypyrrolidine. The following is a representative, generalized protocol based on standard organic synthesis techniques.

Materials:

- (R)-3-Hydroxypyrrolidine hydrochloride
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Preparation of the Free Base: (R)-3-Hydroxypyrrolidine hydrochloride is neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted into an organic solvent. The organic layer is then dried and concentrated to yield the free base of (R)-3-hydroxypyrrolidine. This step is crucial as the hydrochloride salt is not suitable for the subsequent reaction.

- Deprotonation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
- A solution of (R)-3-hydroxypyrrolidine (the free base) in anhydrous THF is added dropwise to the sodium hydride suspension via the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen gas evolution ceases.
- Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature overnight.
- Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
- The aqueous layer is separated and extracted multiple times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude **(R)-3-Methoxypyrrolidine** is purified by fractional distillation under reduced pressure to afford the final product as a colorless to pale yellow liquid.

Analytical Characterization

The identity and purity of the synthesized **(R)-3-Methoxypyrrolidine** are confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is used to confirm the presence of the methoxy group (a singlet around 3.3 ppm), the pyrrolidine ring protons, and the N-H proton (if not exchanged with the solvent). The integration of the signals should correspond to the number of protons in the molecule.

- ^{13}C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the methoxy carbon and the four carbons of the pyrrolidine ring.

2. High-Performance Liquid Chromatography (HPLC):

- Chiral HPLC can be employed to determine the enantiomeric excess of the (R)-enantiomer. A suitable chiral stationary phase is used with a mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine. The retention times of the (R) and (S) enantiomers will be different, allowing for their separation and quantification.

3. Mass Spectrometry (MS):

- Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will typically show the molecular ion peak $[\text{M}]^+$ or the protonated molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 101 or 102, respectively.

The combination of these analytical methods provides a comprehensive characterization of **(R)-3-Methoxypyrrolidine**, ensuring its suitability for use in further synthetic applications.

Conclusion

(R)-3-Methoxypyrrolidine is a valuable chiral building block in medicinal chemistry, particularly for the development of MC4R agonists. Its synthesis from readily available precursors and the well-established methods for its characterization make it an important tool for drug discovery professionals. The understanding of its role in the context of the MC4R signaling pathway provides a clear rationale for its application in the pursuit of new treatments for metabolic disorders.

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References

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